

# Technical Support Center: Augmentin® (Amoxicillin/Clavulanate) pH Stability

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## Compound of Interest

Compound Name: Augmentin

Cat. No.: B1666128

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For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information, troubleshooting advice, and experimental protocols to help mitigate the impact of pH on the stability of **Augmentin** (amoxicillin/clavulanate) in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of amoxicillin and clavulanate in an aqueous solution?

The stability of amoxicillin and clavulanic acid are both highly pH-dependent, but their optimal pH ranges differ significantly. This dichotomy is central to the challenges of formulating a stable combination product.

- Amoxicillin: Exhibits maximum stability in a slightly acidic environment, around pH 6.0-6.5.<sup>[1]</sup><sup>[2]</sup> Its degradation is catalyzed by both specific-acid and specific-base reactions, with inflection points near its pKa values (approx. pH 3 and 7).<sup>[3]</sup> Stability decreases as the pH becomes more acidic or alkaline.<sup>[4]</sup><sup>[5]</sup>
- Clavulanic Acid: Is most stable at a neutral pH of approximately 6.0 to 7.2.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> Its degradation rate increases significantly in both acidic and alkaline conditions.<sup>[4]</sup><sup>[5]</sup>

Therefore, the optimal pH for a combined **Augmentin** solution is a compromise, generally considered to be in the range of pH 6.0 to 7.0. Within this range, clavulanic acid is often the less stable component, and its degradation can be the limiting factor for the shelf-life of the solution.[4][5]

Q2: How do acidic and alkaline conditions specifically degrade amoxicillin and clavulanate?

Both molecules contain a  $\beta$ -lactam ring, which is susceptible to hydrolysis. The mechanisms are catalyzed by hydrogen ions (acid-catalyzed) or hydroxide ions (base-catalyzed).

- **Amoxicillin Degradation:** The primary degradation pathway is the hydrolytic cleavage of the  $\beta$ -lactam ring, forming amoxicilloic acid. This reaction is subject to both specific-acid and specific-base catalysis.[3] At higher concentrations, amoxicillin can also undergo self-catalysis (autocatalysis) via an ammonolysis reaction, where the amino group of one molecule attacks the  $\beta$ -lactam ring of another, leading to dimerization and polymerization.[2][8]
- **Clavulanic Acid Degradation:** The  $\beta$ -lactam ring of clavulanic acid is also prone to hydrolysis. Its degradation is significantly faster in acidic (pH < 4) and alkaline (pH > 8) conditions compared to neutral pH.[5][6]

Q3: Besides maintaining pH, what other effects can buffer systems have on **Augmentin** stability?

Buffer species can directly participate in the degradation of amoxicillin and clavulanate, a phenomenon known as general acid-base catalysis.

- **Phosphate Buffers:** Have been shown to have a marked catalytic effect on the degradation of both components.[2] Studies have demonstrated that in a phosphate buffer at pH 7.0, the presence of clavulanate catalyzes the degradation of amoxicillin, significantly reducing its half-life compared to amoxicillin alone.[9][10]
- **Acetate Buffers:** Also catalyze degradation, but this effect may be less pronounced than with phosphate buffers.[9][10]
- **Citrate Buffers:** Are also known to have a catalytic effect on amoxicillin degradation.[2]

This catalytic effect means that even at the optimal pH, the choice and concentration of the buffer species are critical variables that must be controlled and optimized for maximum stability.

Q4: How does temperature affect the pH-dependent stability of **Augmentin**?

As with most chemical reactions, an increase in temperature accelerates the degradation rate of both amoxicillin and clavulanic acid at any given pH.<sup>[2][7]</sup> This effect is significant, and reconstituted **Augmentin** suspensions require refrigeration (e.g., 2-8°C or 5°C) to maintain stability for the recommended duration (typically 7-10 days).<sup>[11][12][13][14][15]</sup> Storing solutions at room temperature (e.g., 25°C) can lead to rapid degradation, particularly of clavulanic acid.<sup>[14][15]</sup>

## Data Summary Tables

Table 1: pH-Dependent Stability of Amoxicillin and Clavulanate

pH Value	Amoxicillin Stability	Clavulanate Stability	Overall Mixture Stability Compromise
3.0	Most Stable <sup>[4][5]</sup>	Highly Unstable (0.3% remaining after 24h) <sup>[5]</sup>	Poor, limited by clavulanate
~6.0 - 6.5	Highly Stable <sup>[1][2]</sup>	Stable <sup>[6][7]</sup>	Optimal Range
7.0	Stable <sup>[5]</sup>	Most Stable <sup>[4][5]</sup>	Optimal Range
10.0	Less Stable <sup>[5]</sup>	Unstable (11.7% remaining after 24h) <sup>[5]</sup>	Poor, limited by both components

Table 2: Impact of pH Adjustment on Shelf-Life (t<sub>90</sub>) of Amoxicillin/Clavulanate Solution (1 mg/mL / 0.2 mg/mL) at 2.9°C

Initial pH	Adjusted pH	Amoxicillin Shelf-Life (hours)	Clavulanate Shelf-Life (hours)
8.73	6.52	>263.8	>263.8
8.85	7.69	51.8	48.0

Data adapted from a study on stability in elastomeric infusers.

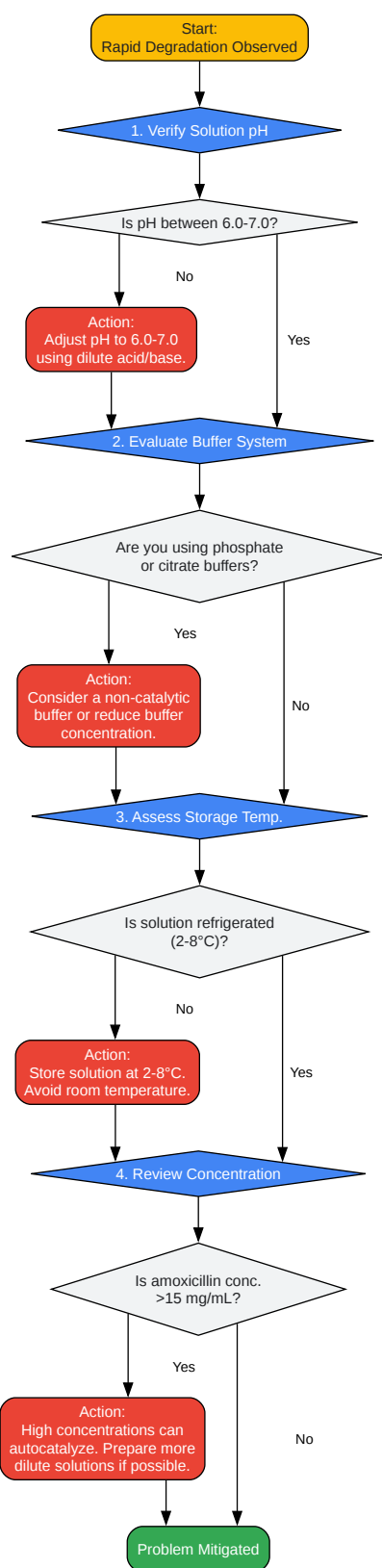
Lowering the pH toward the optimal range dramatically improved the stability of both compounds.<sup>[1]</sup>

<sup>[2]</sup>

## Troubleshooting Guide

Problem: My **Augmentin** solution is losing potency faster than expected.

Follow this workflow to diagnose the potential cause of instability.



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Caption: Troubleshooting workflow for **Augmentin** solution instability.

## Experimental Protocols

### Protocol: pH-Rate Profile Study for Amoxicillin/Clavulanate Solution

This protocol outlines a method to determine the degradation kinetics of amoxicillin and clavulanate at different pH values.

#### 1. Materials:

- Amoxicillin Trihydrate and Potassium Clavulanate reference standards
- HPLC-grade water, methanol, and acetonitrile
- Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)
- Acids and bases for pH adjustment (e.g., 0.1M HCl, 0.1M NaOH)
- Volumetric flasks, pipettes, and autosampler vials
- Calibrated pH meter
- Stability-indicating HPLC system with UV detector

#### 2. Preparation of Buffer Solutions:

- Prepare a series of buffer solutions at desired pH values (e.g., pH 4, 5, 6, 6.5, 7, 8, 9).
- Use a constant ionic strength for all buffers (e.g., 0.5 M) by adding a salt like sodium chloride if necessary.<sup>[8]</sup>

#### 3. Preparation of Stock and Working Solutions:

- Accurately weigh and dissolve amoxicillin and clavulanate standards in water to prepare a concentrated stock solution.
- For each pH to be tested, dilute the stock solution with the corresponding buffer to achieve the final target concentration (e.g., 100 µg/mL amoxicillin, 20 µg/mL clavulanate).

#### 4. Stability Study Execution:

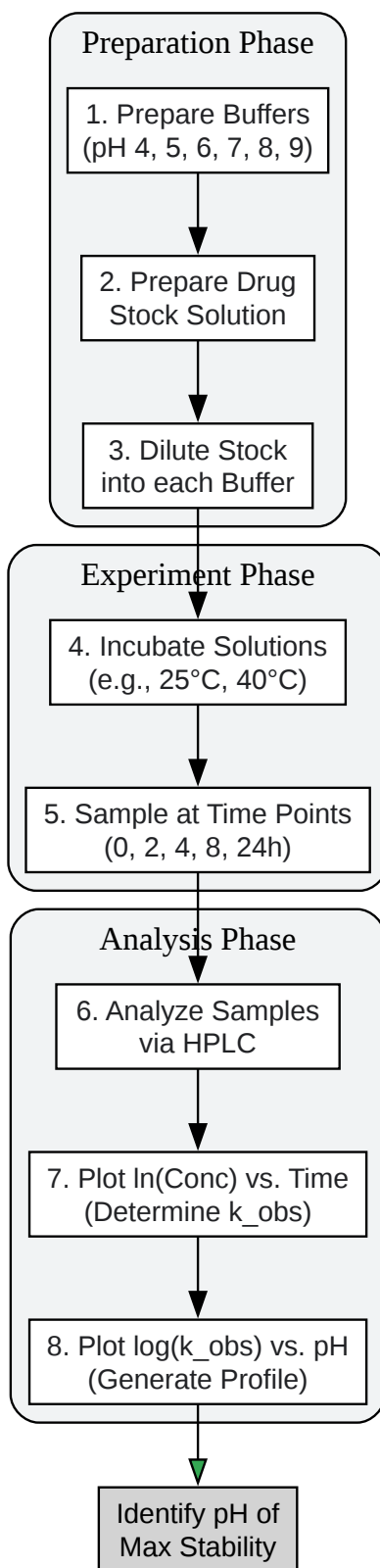
- Place aliquots of each buffered working solution into temperature-controlled chambers (e.g., 25°C and 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each solution.
- Immediately quench any further degradation by diluting the sample in the mobile phase and/or refrigerating until analysis.

#### 5. HPLC Analysis:

- Use a validated stability-indicating HPLC method. A common approach involves:
  - Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5  $\mu$ m).[\[16\]](#)
  - Mobile Phase: A mixture of a phosphate buffer (e.g., pH 4.4-5.0) and an organic solvent like methanol or acetonitrile.[\[16\]](#)[\[17\]](#)[\[18\]](#)
  - Detection: UV detection at ~220-230 nm.
  - Flow Rate: ~1.0 mL/min.[\[16\]](#)
- Ensure the method effectively separates the parent peaks of amoxicillin and clavulanate from all potential degradation products.

#### 6. Data Analysis:

- For each pH and temperature, plot the natural logarithm of the remaining drug concentration versus time.
- If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed degradation rate constant ( $k_{obs}$ ).
- Plot  $\log(k_{obs})$  versus pH to generate the pH-rate profile, which will visually identify the pH of maximum stability.



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Caption: Experimental workflow for a pH-rate profile stability study.



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